N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylbutanamide
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Overview
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylbutanamide is a synthetic organic compound characterized by the presence of a chlorinated tetrahydrothiophene ring and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylbutanamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Chlorination: The tetrahydrothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Oxidation: The chlorinated tetrahydrothiophene ring is oxidized to form the 1,1-dioxide derivative using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Amidation: The final step involves the reaction of the oxidized chlorinated tetrahydrothiophene with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)isobutyramide
Uniqueness
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylbutanamide is unique due to the presence of the phenylbutanamide moiety, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c15-12-9-20(18,19)10-13(12)16-14(17)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWKTDKPWGOLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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